Baccatin V

Description

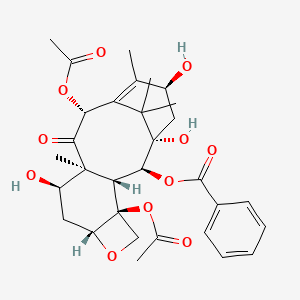

Baccatin V (C₃₅H₄₆O₁₂) is a diterpenoid taxane derivative, structurally related to the well-known precursor Baccatin III. It is primarily identified as a microbial transformation product of Taxol (paclitaxel) via Pseudomonas aeruginosa AS1.860, where Taxol undergoes modifications to yield this compound, Baccatin III, and 10-deacetylbaccatin III (10-DAB) . Unlike Baccatin III, which is a critical intermediate in Taxol biosynthesis, this compound appears less frequently in natural sources and is primarily associated with microbial or chemical derivatization processes.

Properties

Molecular Formula |

C31H38O11 |

|---|---|

Molecular Weight |

586.6 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20+,21+,23+,24-,26-,29+,30-,31+/m0/s1 |

InChI Key |

OVMSOCFBDVBLFW-QZDKRUOYSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Microbial Production of Baccatin III

-

Optimized Enzymatic Systems : Mutations in the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) , such as S189V , significantly improved thermal stability and catalytic efficiency in E. coli, increasing baccatin III yields by up to 3.8× .

-

Metabolic Engineering : Glycerol was identified as the optimal carbon source for baccatin III production, enhancing acetyl-CoA availability through shorter metabolic pathways compared to glucose .

Synthetic Chemistry of Baccatin III

-

Protection and Activation : Baccatin III undergoes selective acylation (e.g., using TROC-Cl or CBZ-Cl) at the 7-hydroxyl position to facilitate subsequent reactions. The use of LiHMDS as a base enables controlled acylation under cryogenic conditions .

-

Coupling Reactions : Acylated baccatin III derivatives are coupled with oxazoline carboxylic acids (e.g., 5 ) using DCC and DMAP, yielding intermediates for paclitaxel synthesis .

| Reaction Step | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 7-O-TROC protection | TROC-Cl, LiHMDS, DMF | −40°C to −30°C | 7-O-TROC-baccatin III | 41% |

| Coupling with oxazoline | Oxazoline carboxylic acid 5, DCC, DMAP | Toluene, rt | 7-O-TROC-13-O-oxazolinoylbaccatin III | 77% |

Structural and Functional Insights

-

Microtubule Stabilization : Baccatin III binds to the taxane site of tubulin, interacting with βH229 and βL275 residues. Its C13 hydroxyl forms hydrogen bonds with βT276 and βH229, contributing to microtubule stabilization .

-

Enzymatic Kinetics : Mutations in DBAT (e.g., G38R/F301V ) enhance catalytic efficiency (kcat/Km) for specific substrates, though trade-offs in activity against other substrates were observed .

Comparison with Similar Compounds

Structural and Functional Comparison with Key Taxanes

Structural Differences

Taxanes share a core tetracyclic "baccatin" skeleton but differ in functional group substitutions. Key structural distinctions are outlined below:

Key Observations :

- This compound and Baccatin III share the baccatin core but differ in side-chain and hydroxylation patterns. This compound is likely a hydroxylated or rearranged derivative, though its exact structure remains less characterized compared to Baccatin III .

- Baccatin III is acetylated at C10, enabling its role as a substrate for Taxol side-chain attachment. In contrast, this compound’s functional groups may hinder or modify this process .

Baccatin III :

- Synthesized via acetylation of 10-DAB by the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) in Taxus species .

- Engineered microbial systems (e.g., Escherichia coli) achieve high yields (10.5-fold increase) through DBAT thermostability optimization and acetyl-CoA supplementation .

This compound :

- Produced during Taxol metabolism by Pseudomonas aeruginosa AS1.860, suggesting a role in microbial detoxification or Taxol degradation .

- Not naturally abundant in Taxus or endophytic fungi, which predominantly yield Baccatin III and 10-DAB .

Production and Extraction Methods

Baccatin III

- Natural Sources :

- Synthetic Routes :

This compound

- Absence in Natural Sources: No reports of this compound isolation from Taxus or endophytic fungi, unlike Baccatin III and 10-DAB .

Baccatin III

This compound

- Limited Bioactivity Data: No studies evaluate its anticancer activity, suggesting it may lack direct therapeutic utility .

- Industrial Potential: Primarily a research curiosity; its microbial production pathway could inform Taxol degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.